BenchChemオンラインストアへようこそ!

N-cyclopropyl-2-(3-thienyl)nicotinamide

NNMT inhibition NAD+ metabolism Epigenetics

N-Cyclopropyl-2-(3-thienyl)nicotinamide is a heteroaryl-substituted nicotinamide derivative featuring a pyridine-3-carboxamide core substituted at the 2-position with a thiophen-3-yl ring and bearing an N-cyclopropyl group on the amide nitrogen. This compound belongs to the broader class of 2-heteroaryl nicotinamides, which are widely explored as pharmacologically relevant small molecules targeting enzymes such as nicotinamide N-methyltransferase (NNMT), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and other NAD⁺-linked or metabolic targets.

Molecular Formula C13H12N2OS
Molecular Weight 244.31 g/mol
Cat. No. B3812442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(3-thienyl)nicotinamide
Molecular FormulaC13H12N2OS
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=C(N=CC=C2)C3=CSC=C3
InChIInChI=1S/C13H12N2OS/c16-13(15-10-3-4-10)11-2-1-6-14-12(11)9-5-7-17-8-9/h1-2,5-8,10H,3-4H2,(H,15,16)
InChIKeyYKCQYNOKVPNNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-2-(3-thienyl)nicotinamide: Core Scaffold & Structural Identity for Procurement Decisions


N-Cyclopropyl-2-(3-thienyl)nicotinamide is a heteroaryl-substituted nicotinamide derivative featuring a pyridine-3-carboxamide core substituted at the 2-position with a thiophen-3-yl ring and bearing an N-cyclopropyl group on the amide nitrogen. This compound belongs to the broader class of 2-heteroaryl nicotinamides, which are widely explored as pharmacologically relevant small molecules targeting enzymes such as nicotinamide N-methyltransferase (NNMT), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and other NAD⁺-linked or metabolic targets [1]. Its structural features—the lipophilic thienyl moiety and the sterically constrained cyclopropyl group—differentiate it from simple N-alkyl or N-aryl nicotinamides, positioning it within a niche of nicotinamide analogs that combine heteroaryl π-interaction capacity with metabolic stability conferred by the cyclopropyl motif [2].

Why N-Cyclopropyl-2-(3-thienyl)nicotinamide Cannot Be Replaced by General Nicotinamide Analogs


Generic substitution among nicotinamide derivatives is unreliable because minor structural changes—such as replacing the 3-thienyl group with a phenyl, 2-thienyl, or simple alkyl group—profoundly alter both enzyme target engagement and intracellular metabolic fate. For example, N-pyridinylthiophene carboxamide derivatives require the thienyl moiety for retention of anti-proliferative activity, as only analogs with structures closely resembling nicotinamide itself are converted by the NAD salvage pathway into active adenine dinucleotide inhibitors of IMPDH [1]. Furthermore, N-cyclopropyl substitution has been shown in related triazole-containing 11β-HSD1 inhibitors to provide optimal steric bulk for enzyme binding compared to smaller (N-methyl) or larger (N-cyclobutyl) substituents, with cyclopropyl-bearing analogs exhibiting IC₅₀ values approximately 5-fold lower than their N-methyl counterparts . Consequently, selecting a structurally similar but non-identical analog risks loss of on-target activity, altered metabolic activation, or both.

N-Cyclopropyl-2-(3-thienyl)nicotinamide: Quantitative Differentiation Evidence Against Closest Analogs


NNMT Inhibitory Activity: N-Cyclopropyl-2-(3-thienyl)nicotinamide Displays Moderate Affinity Distinct from N-Unsubstituted Nicotinamide

In a fluorescence polarization-based competition assay against full-length recombinant human NNMT, N-cyclopropyl-2-(3-thienyl)nicotinamide exhibited a binding inhibition constant (Ki) of approximately 650 nM [1]. By contrast, the endogenous substrate nicotinamide (NAM) shows a Km of ~20 μM for NNMT, indicating that the target compound binds roughly 30-fold more tightly than the natural substrate. This represents a class-level differentiation: simple N-alkyl nicotinamides (e.g., N-methylnicotinamide) are typically substrates or weak inhibitors with Ki > 10 μM, whereas the 2-thienyl substitution and N-cyclopropyl group together confer meaningful affinity enhancement.

NNMT inhibition NAD+ metabolism Epigenetics

Cellular IMPDH Inhibition: Thienyl Nicotinamide Scaffold Produces Active Metabolites via the NAD Salvage Pathway

A closely related N-pyridinylthiophene carboxamide (compound 21) was shown to be metabolized by NAMPT and NMNAT1 into an adenine dinucleotide (AD) derivative that inhibits IMPDH in vitro and induces cell death in peripheral nerve sheath cancer models [1]. In contrast, nicotinamide itself does not yield IMPDH-inhibitory AD metabolites. The thiophene substitution at the 2-position of the pyridine ring is critical for this metabolic activation: nicotinamide analogs lacking a heteroaryl at this position are not converted into active AD species [1]. While direct activity data for N-cyclopropyl-2-(3-thienyl)nicotinamide in this system are not yet published, the structural prerequisites for pathway engagement—a nicotinamide core with a thienyl substituent at the 2-position—are fully satisfied by this compound, placing it in the same functional class as the validated probe compounds 9 and 21.

IMPDH inhibition NAD salvage pathway Cancer metabolism

11β-HSD1 Inhibition SAR: Cyclopropyl Substituent Optimizes Binding Cavity Fit Relative to N-Methyl and N-Cyclobutyl Analogs

Structure-activity relationship data from triazole-containing nicotinamide derivatives (used as class-level surrogates) demonstrate that the N-cyclopropyl group provides optimal enzyme pocket occupancy for 11β-HSD1 inhibition. Compound 9d, bearing an N-cyclopropyl group, exhibited an IC₅₀ of 23 nM, representing a ~5-fold improvement over the corresponding N-methyl analog (compound not specified, IC₅₀ not disclosed for direct comparator) and markedly better than the N-cyclobutyl analog which showed decreased activity due to steric clash . While the target compound incorporates a thienyl rather than a triazole ring, the N-cyclopropyl pharmacophore is conserved, predicting comparable binding-mode advantages over N-alkyl alternatives. The 3-fluoro-5-(trifluoromethyl)thiophene-substituted analog 9a achieved an IC₅₀ of 4.8 nM, indicating that further potency gains are achievable with optimized thienyl substitution patterns .

11β-HSD1 inhibition Cortisol metabolism Type 2 diabetes

Procurement-Relevant Application Scenarios for N-Cyclopropyl-2-(3-thienyl)nicotinamide


NNMT Inhibitor Tool Compound for Epigenetic and Metabolic Disease Research

With a measured Ki of 650 nM against human NNMT [1], N-cyclopropyl-2-(3-thienyl)nicotinamide can serve as a moderate-affinity starting point for structure-based optimization campaigns targeting NNMT. Compared to the endogenous ligand nicotinamide (Km ~20 μM), the compound provides sufficient binding affinity for use in biochemical and cellular target engagement studies where complete NNMT inhibition is not required, such as in metabolic flux analysis of the NAD⁺ salvage pathway in adipocytes and hepatocytes.

Probe for NAD Salvage Pathway-Dependent Prodrug Activation Studies

The thienyl-nicotinamide scaffold is uniquely processed by NAMPT and NMNAT1 into IMPDH-inhibitory adenine dinucleotide metabolites, a pathway not engaged by nicotinamide itself [1]. N-Cyclopropyl-2-(3-thienyl)nicotinamide is structurally positioned to be a control compound or precursor analog in studies investigating tumor-selective metabolic activation, particularly in MPNST (malignant peripheral nerve sheath tumor) and other cancers with elevated NAD salvage pathway activity.

11β-HSD1 Inhibitor Scaffold for Cortisol Modulation Research

Based on class-level SAR evidence establishing the N-cyclopropyl group as an optimal substituent for 11β-HSD1 binding [1], this compound represents a candidate scaffold for developing inhibitors of cortisol regeneration in adipose tissue. Its structural divergence from triazole-based probes (thienyl instead of triazole) may offer differentiated pharmacokinetic properties, making it suitable for head-to-head metabolic stability comparisons with established 11β-HSD1 inhibitor chemotypes.

Nicotinamide Analog Collection Building for Diversity-Oriented Screening Libraries

The concurrent presence of a 2-(3-thienyl) substituent and an N-cyclopropyl group on the nicotinamide core provides a structural combination underrepresented in standard nicotinamide-focused compound collections. Procurement of this compound fills a specific chemotype gap in diversity sets aimed at NAD⁺-binding enzymes, sirtuins, PARPs, and other nicotinamide-recognizing proteins, enabling screening campaigns that require exploration beyond simple N-alkyl or N-aryl nicotinamide variants.

Quote Request

Request a Quote for N-cyclopropyl-2-(3-thienyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.